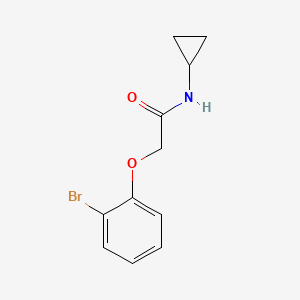

2-(2-bromophenoxy)-N-cyclopropylacetamide

Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

Modern chemical biology and medicinal chemistry rely on the design and synthesis of small molecules to probe and modulate biological systems. Phenoxyacetamide derivatives are a well-established class of compounds with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom onto the phenoxy ring and a cyclopropyl (B3062369) group on the amide nitrogen, as seen in 2-(2-bromophenoxy)-N-cyclopropylacetamide, creates a unique chemical entity with the potential for novel biological interactions. The strategic placement of the bromine atom can influence the compound's electronic properties and metabolic stability, while the cyclopropyl group is a known pharmacophore that can enhance potency and improve pharmacokinetic profiles.

Strategic Importance of Novel Chemical Entities in Mechanistic Elucidation

The development of novel chemical entities like this compound is of significant strategic importance for several reasons. Firstly, such compounds can serve as chemical probes to investigate the function of specific proteins or pathways. The unique three-dimensional structure imparted by the cyclopropyl group can lead to selective binding to protein targets that are not effectively engaged by more conventional, linear or flexible molecules. Secondly, these molecules can help in understanding the structure-activity relationships (SAR) of a particular class of compounds. By systematically modifying the different components of the molecule—the bromophenoxy ring, the acetamide (B32628) linker, and the cyclopropyl moiety—researchers can gain insights into the key features required for a desired biological effect. This knowledge is crucial for the rational design of more potent and selective compounds.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound would likely focus on several key areas. A primary objective would be the development of an efficient and scalable synthetic route to the compound. Following its synthesis, a thorough characterization of its physicochemical properties would be essential. Subsequently, the compound would likely be screened against a variety of biological targets to identify any potential therapeutic applications. Should any significant biological activity be discovered, further mechanistic studies would be undertaken to elucidate its mode of action at the molecular level. This could involve techniques such as target identification, binding assays, and structural biology to understand how the compound interacts with its biological target.

Detailed Research Findings

The precursor, 2-(2-bromophenoxy)acetic acid, is a known compound with the CAS number 1879-56-7. epa.gov It is a solid with a reported melting point of 104-106 °C. sigmaaldrich.com The synthesis of this precursor typically involves the reaction of 2-bromophenol (B46759) with an appropriate two-carbon electrophile, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

The amidation reaction to form the final product can be achieved through several standard methods. One common approach is to first convert the carboxylic acid, 2-(2-bromophenoxy)acetic acid, into a more reactive acyl chloride. This can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comlibretexts.org The resulting 2-(2-bromophenoxy)acetyl chloride would then be reacted with cyclopropylamine (B47189) to form the desired amide, this compound.

An alternative one-pot synthesis could involve the direct coupling of 2-(2-bromophenoxy)acetic acid and cyclopropylamine using a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a suitable base.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the likely precursors and the predicted properties of the final compound. It is important to note that the properties for this compound are predicted and not based on experimental data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-(2-Bromophenoxy)acetic acid | C₈H₇BrO₃ | 231.04 epa.gov | Solid | 104-106 sigmaaldrich.com |

| Cyclopropylamine | C₃H₇N | 57.09 | Liquid | -50 |

| This compound | C₁₁H₁₂BrNO₂ | 270.12 | Predicted: Solid | Predicted: >100 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQADJKOBUATWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Derivative Chemistry

Retrosynthetic Analysis of the 2-(2-bromophenoxy)-N-cyclopropylacetamide Scaffold

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

The structure of this compound presents two primary points for logical disconnection: the amide bond and the ether bond.

Amide Bond Disconnection: Cleavage of the C-N amide bond suggests two precursor fragments: 2-(2-bromophenoxy)acetic acid and cyclopropylamine (B47189). This is a common and reliable disconnection as numerous methods exist for the formation of amide bonds from a carboxylic acid and an amine.

Ether Bond Disconnection: Alternatively, disconnection of the C-O ether linkage points to 2-bromophenol (B46759) and a suitable N-cyclopropyl-2-haloacetamide, such as N-cyclopropyl-2-chloroacetamide. This approach, based on the Williamson ether synthesis, is also a viable and widely used strategy.

A third, less common, disconnection could involve the formation of the aromatic C-Br bond at a later stage, but this is generally a less efficient strategy.

Based on the key disconnections, the following precursors are identified:

| Precursor Name | Chemical Formula | CAS Number | Availability |

| 2-Bromophenol | C₆H₅BrO | 95-56-7 | Commercially available from various suppliers. nih.govchemicalbook.comgoogle.commdpi.comnih.gov |

| Cyclopropylamine | C₃H₇N | 765-30-0 | Commercially available from various suppliers. nih.govmdpi.comgoogle.comresearchgate.net |

| 2-(2-Bromophenoxy)acetic acid | C₈H₇BrO₃ | 18698-97-0 | Commercially available, though less common than the primary precursors. sigmaaldrich.com Can be synthesized from 2-bromophenol. nih.govnbinno.com |

| N-Cyclopropyl-2-chloroacetamide | C₅H₈ClNO | 19047-31-5 | Commercially available from several chemical suppliers. |

The high commercial availability of the primary precursors, 2-bromophenol and cyclopropylamine, makes the synthetic routes originating from these starting materials particularly attractive.

Classical and Contemporary Synthetic Routes to this compound

Two principal synthetic routes emerge from the retrosynthetic analysis.

Route 1: Amide formation as the final step

This is often the preferred route. It involves the initial synthesis of the intermediate, 2-(2-bromophenoxy)acetic acid, followed by its coupling with cyclopropylamine.

Step 1: Synthesis of 2-(2-bromophenoxy)acetic acid. This is typically achieved via a Williamson ether synthesis, where 2-bromophenol is reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the resulting ester.

Step 2: Amide coupling. The synthesized 2-(2-bromophenoxy)acetic acid is then coupled with cyclopropylamine using a suitable coupling agent to form the final product.

Route 2: Ether formation as the final step

This route involves the initial synthesis of N-cyclopropyl-2-chloroacetamide, which is then reacted with 2-bromophenol.

Step 1: Synthesis of N-cyclopropyl-2-chloroacetamide. This can be prepared by the reaction of cyclopropylamine with chloroacetyl chloride or another activated form of chloroacetic acid.

Step 2: Williamson ether synthesis. The N-cyclopropyl-2-chloroacetamide is then reacted with 2-bromophenol in the presence of a base to form the target molecule.

The efficiency of these synthetic routes can be significantly enhanced by optimizing various reaction parameters.

For the Williamson ether synthesis step in Route 1, key optimization parameters include the choice of base, solvent, and temperature. Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can lead to higher yields. hepatochem.comchemrxiv.org The reaction temperature can also be adjusted to balance reaction rate with the potential for side reactions.

For the amide coupling step, a wide array of coupling reagents can be employed. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. growingscience.comorganic-chemistry.org The choice of solvent, typically a non-protic solvent like dichloromethane (B109758) (DCM) or DMF, and the reaction temperature are also critical for achieving high yields and purity.

A representative table for the optimization of the amide coupling step is provided below, based on general principles of amide bond formation.

| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | EDC | HOBt | DIPEA | DCM | Room Temp | Good |

| 2 | HATU | - | DIPEA | DMF | Room Temp | Excellent |

| 3 | SOCl₂ | - | Pyridine | Toluene | 0 to Room Temp | Moderate to Good |

| 4 | DCC | DMAP | - | DCM | Room Temp | Good |

Note: Yields are qualitative and can vary based on the specific substrates and reaction scale.

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of this compound, several green strategies can be considered.

Atom Economy: The choice of synthetic route and reagents can impact atom economy. Direct catalytic amidation methods, which form water as the only byproduct, are gaining traction over traditional coupling reagents that generate stoichiometric waste. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons and DMF with more environmentally benign alternatives is a key goal. nih.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can be explored. organic-chemistry.org For instance, some Williamson ether syntheses can be performed under phase-transfer catalysis conditions using water as a solvent.

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This applies to both the base in the Williamson ether synthesis and the coupling agents in the amide formation step. Boronic acid-based catalysts have shown promise for direct amidation reactions. organic-chemistry.org

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, and exploring alternative energy sources like microwave irradiation can reduce energy consumption.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold offers several positions for derivatization to create a library of analogues for further research. The primary sites for modification are the phenyl ring, the cyclopropyl (B3062369) group, and the acetamide (B32628) backbone.

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a versatile handle for further functionalization. It can be replaced or modified using various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce a wide range of substituents (e.g., alkyl, aryl, amino, or alkoxy groups). This allows for a systematic exploration of the structure-activity relationship related to this part of the molecule.

Variation of the Amine Moiety: The cyclopropylamine can be replaced with other primary or secondary amines to generate a diverse set of N-substituted acetamides. This can include aliphatic, alicyclic, aromatic, or heterocyclic amines, each potentially imparting different physicochemical properties to the final compound.

Modification of the Acetamide Linker: The methylene (B1212753) group of the acetamide can potentially be substituted to introduce additional functionality, although this is a less common approach.

The synthesis of such analogues would generally follow the same synthetic routes outlined above, by simply starting with the appropriately substituted precursors. For example, to synthesize analogues with different substituents on the phenyl ring, one would start with the corresponding substituted 2-halophenol. Similarly, to create different N-substituted amides, one would couple 2-(2-bromophenoxy)acetic acid with a variety of amines. The synthesis of phenoxyacetamide derivatives with various biological activities has been reported, highlighting the potential of this scaffold in medicinal chemistry. mdpi.comgoogle.com

Structural Modification at the Bromophenoxy Moiety

The 2-bromophenoxy group is a versatile scaffold for a variety of chemical transformations. The presence and position of the bromine atom allow for numerous substitution and coupling reactions to introduce diverse functional groups onto the aromatic ring.

Key synthetic strategies include:

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling can be employed to introduce new aryl or vinyl substituents, while Buchwald-Hartwig amination allows for the installation of primary or secondary amines. Sonogashira coupling can be used to add alkyne groups, further expanding the molecular complexity.

Substitution of Bromine: The bromine can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires harsh conditions or specific activation. Alternatively, conversion to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an electrophile provides another route to a wide array of derivatives.

Modification of the Aromatic Ring: Beyond altering the bromine substituent, other positions on the phenyl ring can be functionalized. Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, can introduce additional groups, with the existing ether and bromo substituents directing the position of the incoming electrophile.

The table below summarizes potential modifications at the bromophenoxy moiety.

| Modification Type | Reagents/Reaction | Potential New Substituent |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Primary/Secondary Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Cyanation | Metal cyanide (e.g., CuCN) | Cyano |

| Etherification (of corresponding hydroxy-analog) | Alkyl halide, Base | Alkoxy |

Cyclopropyl Group Alterations and Their Synthetic Implications

The N-cyclopropyl group imparts specific conformational properties to the amide bond. nih.gov Due to steric interactions, N-cyclopropylacetamides can exhibit a significant population of the cis (E-rotamer) conformation, which is uncommon in other acyclic secondary amides. nih.gov This has direct implications for the molecule's three-dimensional shape.

Synthetic alterations involving this group primarily fall into two categories:

Replacement with Other Groups: The most straightforward approach to diversification is to replace cyclopropylamine with other primary amines during the initial amide bond formation. Using different cycloalkylamines (e.g., cyclobutylamine, cyclopentylamine), aliphatic amines (e.g., isopropylamine, tert-butylamine), or aromatic amines (e.g., aniline) in the coupling reaction with 2-(2-bromophenoxy)acetic acid yields a diverse library of N-substituted acetamide analogues.

Reactivity of the Cyclopropyl Ring: The strained three-membered ring of the cyclopropyl group can undergo ring-opening reactions under specific, typically harsh, conditions such as catalytic hydrogenation or treatment with strong acids. However, for most synthetic applications, the cyclopropyl group is considered a stable substituent. Studies on the oxidation of N-cyclopropylamines have shown that the ring can fragment, a process that is relevant in metabolic studies but less commonly used for planned synthetic derivatization. nih.gov

The following table illustrates how varying the amine starting material can lead to structural analogues.

| Amine Starting Material | Resulting N-Substituent |

| Cyclobutylamine | Cyclobutyl |

| Isopropylamine | Isopropyl |

| Aniline | Phenyl |

| Benzylamine | Benzyl |

Amide Linkage Derivatization

The amide bond is a robust functional group, but it can be synthesized and modified in several ways. The primary synthesis involves the coupling of a carboxylic acid and an amine.

Amide Bond Formation: The reaction between 2-(2-bromophenoxy)acetic acid and cyclopropylamine can be mediated by a variety of coupling agents. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.gov An alternative route is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with cyclopropylamine. nih.gov

Conversion to Amide Isosteres: The carbonyl oxygen of the amide can be replaced to form other functional groups. For example, treatment with Lawesson's reagent can convert the amide to the corresponding thioamide. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the linkage.

N-Alkylation/Arylation: While the amide nitrogen already bears a cyclopropyl group, further substitution is synthetically challenging but possible under specific conditions, leading to tertiary amides.

The choice of coupling agent can be critical for optimizing yield and minimizing side reactions, as shown in the table below.

| Coupling Agent | Description |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A common and inexpensive carbodiimide (B86325) reagent. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide, allowing for easy workup. |

| TBTU | A highly efficient uronium-based coupling agent, often used for difficult couplings. |

| HATU | A modern coupling agent known for high yields and low racemization risk in chiral systems. |

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when synthesizing derivatives that incorporate chiral centers. This can be achieved by introducing substituents on the acetamide backbone or by using chiral amines in place of cyclopropylamine.

Chiral Resolution Techniques for Enantiopure Derivatives (if applicable)

When a synthetic route produces a racemic mixture of a chiral derivative, separation of the enantiomers is necessary to obtain enantiopure compounds.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are effective for a broad range of compounds. nih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic mixture (if it contains an acidic or basic handle) with an enantiopure resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the separated enantiomers.

The table below lists common CSPs used for chiral resolution.

| Chiral Stationary Phase (CSP) | Chiral Selector Type | Common Applications |

| Chiralpak® IA/IB/IC | Immobilized Amylose Derivatives | Broad applicability for various compound classes. nih.gov |

| Chiralcel® OD/OJ | Coated Cellulose Derivatives | Effective for resolving aromatic compounds and amides. |

| Lux® Amylose/Cellulose | Polysaccharide-based | Wide range of selectivities for different analytes. |

Diastereoselective Synthesis Approaches

To avoid the need for resolution, diastereoselective synthesis methods can be employed to preferentially form one stereoisomer over others. This is relevant when creating derivatives with multiple stereocenters.

Substrate Control: If a chiral starting material is used, its inherent stereochemistry can direct the formation of a new stereocenter. For example, reacting an enantiopure substituted phenoxyacetic acid with an amine will result in a diastereomerically enriched product.

Reagent/Catalyst Control: Asymmetric synthesis utilizes chiral reagents or catalysts to control the stereochemical outcome of a reaction. For instance, a Rh(III)-catalyzed C-H activation can be used for the diastereoselective synthesis of certain lactams from acrylamide (B121943) derivatives. nih.gov Similarly, asymmetric cyclization reactions can yield products with high diastereoselectivity. chemrxiv.orgresearchgate.net Such strategies are at the forefront of modern organic synthesis and provide efficient access to stereochemically complex molecules.

Examples of diastereoselective reactions applicable to the synthesis of related structures are provided below.

| Reaction Type | Catalyst/Reagent | Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalyst | Creates one or more stereocenters with high selectivity. |

| C-H Activation/Cyclization | Chiral Rh(III) catalyst | Forms cyclic structures with high diastereoselectivity. nih.gov |

| Aldol Reaction | Chiral auxiliary or catalyst | Creates new C-C bonds and stereocenters simultaneously. |

Advanced Spectroscopic and Crystallographic Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For "2-(2-bromophenoxy)-N-cyclopropylacetamide," a full suite of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the 2-bromophenoxy group would appear in the downfield region (typically δ 6.8-7.6 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons of the acetamide (B32628) moiety (-O-CH₂-C=O) would likely resonate as a singlet around δ 4.5-4.7 ppm. The methine proton of the cyclopropyl (B3062369) group (-NH-CH-) is expected in the δ 2.7-2.9 ppm region, showing a complex multiplet due to coupling with the cyclopropyl methylene protons. The cyclopropyl methylene protons themselves would appear as complex multiplets in the upfield region (δ 0.5-0.9 ppm). The amide proton (-NH-) would appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the amide is expected to be the most downfield signal (around δ 168-170 ppm). The aromatic carbons would resonate in the δ 110-157 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon of the acetamide group is expected around δ 67-69 ppm. The cyclopropyl methine and methylene carbons would appear in the upfield region, typically with the methine carbon at δ 22-24 ppm and the methylene carbons at δ 5-7 ppm.

2D NMR Spectroscopy: To definitively assign these signals and confirm the structure, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methylene protons of the cyclopropyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the correlation between each proton and the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for conformational analysis.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 168.5 |

| Aromatic C-O | - | 153.0 |

| Aromatic C-Br | - | 113.0 |

| Aromatic C-H | 6.8 - 7.6 | 115.0 - 134.0 |

| Methylene (-O-CH₂-) | 4.6 | 68.0 |

| Cyclopropyl Methine (-NH-CH-) | 2.8 | 23.0 |

| Cyclopropyl Methylene (-CH₂-) | 0.6 - 0.8 | 6.0 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The flexibility of the ether linkage and the amide bond in "this compound" suggests the possibility of different conformations in solution. The rotation around the C-N amide bond is typically restricted, which could lead to the observation of rotational isomers (rotamers) at low temperatures. NOESY experiments would be particularly insightful for determining the preferred conformation by identifying through-space interactions between protons, for example, between the cyclopropyl protons and the methylene protons of the acetamide group.

Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of "this compound" with high precision. This allows for the unambiguous determination of its molecular formula, C₁₁H₁₂BrNO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data

| Ion | Calculated m/z for C₁₁H₁₂⁷⁹BrNO₂ | Calculated m/z for C₁₁H₁₂⁸¹BrNO₂ |

| [M+H]⁺ | 270.0124 | 272.0104 |

| [M+Na]⁺ | 292.0043 | 294.0023 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The analysis of these fragments provides valuable information about the molecule's structure. For "this compound," key fragmentation pathways would likely involve the cleavage of the amide bond, the ether bond, and the loss of the cyclopropyl group.

Plausible Fragmentation Pathways:

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could lead to a significant fragment.

Cleavage of the amide bond: Fragmentation at the C-N bond of the amide would result in two characteristic fragments.

Cleavage of the ether bond: The C-O bond of the ether linkage could also be a site of fragmentation.

Loss of the bromine atom: While less common as an initial fragmentation, the loss of the bromine radical is a possibility.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Key Vibrational Frequencies:

N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and cyclopropyl groups) would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption band is expected in the range of 1630-1680 cm⁻¹ in the IR spectrum, which is characteristic of the carbonyl stretching vibration in a secondary amide.

N-H Bend (Amide II band): This band, resulting from the coupling of the N-H in-plane bending and C-N stretching vibrations, is expected around 1510-1570 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage would produce characteristic bands in the fingerprint region, typically around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and other non-polar bonds, which may be weak in the IR spectrum.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3350 |

| Aromatic C-H | Stretch | 3050 |

| Aliphatic C-H | Stretch | 2950 |

| Amide C=O | Stretch (Amide I) | 1660 |

| Amide N-H | Bend (Amide II) | 1540 |

| Aryl-Alkyl Ether C-O-C | Asymmetric Stretch | 1240 |

| C-Br | Stretch | 550 |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive technique for elucidating this solid-state architecture. For the compound this compound, single-crystal X-ray diffraction analysis would provide unequivocal evidence of its molecular conformation, as well as the intricate network of intermolecular interactions that govern its crystal packing.

While specific crystallographic data for this compound is not available in the referenced literature, the following sections outline the established methodologies and the nature of the insights that would be sought in such a study, drawing parallels from crystallographic analyses of structurally related molecules.

Crystal Growth Optimization

The foundation of a successful single-crystal X-ray diffraction experiment is the cultivation of high-quality single crystals of suitable size and perfection. The process of obtaining such crystals is often a meticulous and iterative endeavor. For a novel compound like this compound, a systematic screening of various crystallization conditions would be imperative.

A typical approach would involve the dissolution of the purified compound in a range of solvents with varying polarities and boiling points. The subsequent slow evaporation of the solvent is a common and effective method for inducing crystallization. Other techniques that would be explored include:

Slow Cooling: A saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and promoting the slow growth of crystals.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can lead to the formation of high-quality crystals.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.

The optimization process involves a systematic variation of parameters such as solvent system, concentration, temperature, and the rate of solvent evaporation or cooling. The morphology and quality of the resulting crystals would be examined under a microscope, with the goal of obtaining well-formed, single crystals with dimensions typically in the range of 0.1 to 0.5 mm.

Molecular Packing and Intermolecular Interactions

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the determination of the crystal structure, revealing the precise arrangement of molecules in the crystal lattice. This molecular packing is dictated by a delicate balance of various non-covalent intermolecular interactions.

In the case of this compound, the molecular structure suggests the potential for a variety of intermolecular interactions that would be crucial in stabilizing the crystal lattice. These would include:

Hydrogen Bonding: The presence of an N-H group (amide) as a hydrogen bond donor and a C=O group (amide) and an ether oxygen as hydrogen bond acceptors suggests that N-H···O hydrogen bonds would be a dominant feature in the crystal packing. These interactions are highly directional and play a significant role in forming well-defined supramolecular synthons, such as chains or dimers.

Halogen Bonding: The bromine atom on the phenoxy group can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or even the aromatic ring.

π-π Stacking: The presence of the phenyl ring could lead to π-π stacking interactions, where the aromatic rings of neighboring molecules are arranged in either a face-to-face or offset fashion.

A comprehensive crystallographic study would generate a wealth of data that can be tabulated to provide a quantitative description of the solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂BrNO₂ |

| Formula Weight | 270.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N—H···O=C | Value | Value | Value | Value |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations offer a detailed description of the electronic distribution within a molecule, which is fundamental to its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the optimized geometry of molecules. dockdynamics.comlongdom.org By calculating the electron density, DFT can predict the most stable three-dimensional arrangement of atoms in the ground state. For 2-(2-bromophenoxy)-N-cyclopropylacetamide, these calculations would reveal key bond lengths and angles, providing a precise structural framework.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | 1.91 Å |

| C=O | 1.24 Å | |

| N-H | 1.02 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | O-C-N (amide) | 123.5° |

| C-N-C (cyclopropyl) | 121.8° | |

| C-O-C (ether) | 118.5° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. unesp.br A smaller energy gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is likely localized on the electron-rich bromophenoxy ring, while the LUMO may be distributed over the acetamide (B32628) portion. The calculated energies of these orbitals would provide insight into the molecule's potential for engaging in various chemical reactions.

Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

A relatively large HOMO-LUMO gap, as hypothetically calculated, would suggest that this compound possesses good kinetic stability.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. chemrxiv.orgdeeporigin.com This analysis is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential intermolecular interactions. nih.govacs.org In an ESP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.

A hypothetical ESP analysis of this compound would likely show a significant negative potential around the oxygen atom of the carbonyl group and the oxygen of the ether linkage, highlighting these as potential sites for hydrogen bonding or interactions with electrophiles. Conversely, a positive potential would be expected around the amide hydrogen, indicating its potential to act as a hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov

To perform accurate MD simulations, a reliable force field is necessary. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov For a novel molecule like this compound, it is often necessary to develop new parameters, particularly for dihedral angles that govern the molecule's conformational preferences. nih.govfrontiersin.org This parameterization is typically achieved by fitting the force field parameters to high-level quantum mechanical calculations.

Hypothetical Dihedral Parameters for Key Torsions

| Dihedral | Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Angle (degrees) |

| C-O-C-C | C(ar)-O-C(sp3)-C(sp3) | 1.5 | 2 | 180 |

| O-C-C-N | O=C-C(sp3)-N | 2.1 | 2 | 180 |

| C-C-N-C | C(sp3)-C(sp2)-N-C(cyc) | 3.5 | 2 | 0 |

The conformation of a molecule can be significantly influenced by its solvent environment. aip.orgaip.org MD simulations in different explicit solvents can be used to explore the conformational landscape and identify the most stable conformers in various media. biu.ac.il By running simulations in solvents of varying polarity, such as water and chloroform, it is possible to understand how solvent interactions affect the conformational equilibrium of this compound.

A hypothetical study might reveal that in a polar solvent like water, conformations that allow for greater exposure of polar groups to form hydrogen bonds are favored. In a nonpolar solvent like chloroform, conformations that maximize intramolecular interactions might be more prevalent.

Hypothetical Conformational Populations in Different Solvents

| Conformer | Dihedral Angle (C-O-C-C) | Population in Water (%) | Population in Chloroform (%) |

| A (Extended) | ~180° | 65 | 30 |

| B (Bent) | ~60° | 35 | 70 |

These hypothetical results would suggest that the extended conformation is more stable in polar environments, while a more compact, bent conformation is preferred in nonpolar surroundings.

Docking and Molecular Modeling for Ligand-Target Interaction Prediction

The initial step in a molecular docking study involves the preparation of both the ligand and the receptor. For the ligand, this compound, this process would entail the generation of a three-dimensional (3D) structure using computational chemistry software. This 3D conformation is then optimized to its lowest energy state. Subsequently, atomic charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

The receptor preparation is equally crucial and begins with obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB). In the absence of a known biological target for this compound, a hypothetical target could be selected based on the biological activities of structurally similar compounds. For instance, given that 2-phenoxy-N-substituted acetamide analogues have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), the HIF-1α protein could be a plausible hypothetical receptor. nih.gov The receptor structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site where the ligand is expected to bind.

Once the ligand and receptor are prepared, a docking algorithm is employed to predict the most likely binding poses of this compound within the defined receptor's active site. The algorithm systematically explores various conformations and orientations of the ligand, evaluating the steric and energetic favorability of each pose.

A scoring function is then used to rank the different binding poses. These functions estimate the binding affinity by considering various intermolecular interactions, such as:

Hydrogen bonds: The presence of hydrogen bond donors and acceptors in this compound (e.g., the amide group) would be critical in forming stabilizing interactions with amino acid residues in the active site.

Electrostatic interactions: The distribution of partial charges on the ligand and receptor atoms influences their electrostatic attraction or repulsion.

Hydrophobic interactions: The nonpolar regions of the ligand, such as the bromophenyl and cyclopropyl (B3062369) groups, would likely interact favorably with hydrophobic residues in the active site.

The output of a docking simulation is a set of predicted binding poses ranked by their scores, providing a hypothesis for how this compound might interact with its biological target at a molecular level.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of analogues of this compound, a wide range of descriptors would be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

A crucial step in QSAR modeling is the selection of a subset of these descriptors that are most relevant to the biological activity being studied. In a QSAR study on a series of 31 substituted 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activity, the following descriptors were identified as being significant nih.gov:

| Descriptor | Description |

| SssNHE-index | An electrotopological state index for nitrogen atoms with one single bond and no hydrogens. |

| slogp | A calculated logarithm of the octanol/water partition coefficient, representing hydrophobicity. |

| T_O_N_1 | A topological descriptor representing the distance between an oxygen and a nitrogen atom separated by one bond. |

| T_2_Cl_1 | A topological descriptor representing the distance between two chlorine atoms separated by one bond (in the context of the studied analogues). |

These descriptors highlight the importance of electronic features, hydrophobicity, and the spatial arrangement of specific atoms for the observed biological activity.

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares Regression (PLS). nih.gov

The predictive power of the developed QSAR model must be rigorously validated. This is typically done using both internal and external validation techniques. Internal validation assesses the model's robustness using the initial dataset, often through a leave-one-out cross-validation procedure, which yields a cross-validated squared correlation coefficient (q²). External validation evaluates the model's ability to predict the activity of a new set of compounds (the test set) that were not used in the model development, providing a predictive r² (pred_r²).

In the aforementioned study on 2-phenoxy-N-phenylacetamide analogues, the statistically significant 2D-QSAR model developed using Multiple Linear Regression (MLR) demonstrated good predictive capability, as summarized in the table below nih.gov:

| Statistical Parameter | Value | Description |

| r² | 0.9469 | The correlation coefficient, indicating a strong correlation between the predicted and observed activities for the training set. |

| q² | 0.8933 | The cross-validated squared correlation coefficient, indicating good internal predictive ability. |

| pred_r² | 0.7128 | The predictive r-squared for the external test set, indicating good external predictive power. |

These statistical parameters suggest that the developed QSAR model is robust and can be used to predict the HIF-1 inhibitory activity of new analogues within the same chemical class. A similar approach could be applied to develop a predictive QSAR model for this compound and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Motifs Impacting Biological Activity

The biological activity of 2-(2-bromophenoxy)-N-cyclopropylacetamide is a composite of the contributions from its core structural components: the bromine atom, the phenoxy ring, the cyclopropyl (B3062369) group, and the amide linkage. Alterations to any of these motifs can profoundly impact the compound's interaction with its biological target.

Role of the Bromine Atom in Biological Interactions

The presence and position of a halogen atom on the phenoxy ring are critical determinants of biological activity in phenoxyacetamide derivatives. The bromine atom at the ortho-position of the phenoxy ring in this compound likely plays a multifaceted role in its pharmacological profile.

Halogen atoms, such as bromine, can influence a molecule's potency and selectivity through a combination of steric and electronic effects. The electron-withdrawing nature of bromine can modulate the acidity of the amide proton and the electron density of the phenoxy ring, which can be crucial for target engagement. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with a biological target that can enhance binding affinity.

Studies on related phenoxyacetamide series have demonstrated the importance of halogen substitution. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds bearing halogens on the aromatic ring showed favorable anticancer and anti-inflammatory activities. nih.gov Similarly, research on 2-phenoxybenzamides with antiplasmodial activity has highlighted the significant impact of substituents on the phenoxy ring.

The position of the halogen is also a key factor. In a series of N-substituted-acetamide derivatives targeting the P2Y14 receptor, a 4-bromophenoxy analog, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, was identified as a highly potent antagonist with an IC50 of 0.6 nM. acs.orgnih.gov While this compound has the bromine at the para-position, it underscores the significant contribution of this halogen to high-affinity binding. The ortho-position in the target compound would dictate a different spatial orientation of this key interaction point.

To illustrate the impact of phenoxy ring substitutions, the following table, based on data from related N-substituted acetamide (B32628) derivatives, shows how different substituents can affect biological activity.

| Compound ID | Phenoxy Ring Substituent | N-Substituent | Biological Target | Activity (IC50) |

| I-17 | 4-Bromo | 1H-benzo[d]imidazol-6-yl | P2Y14R | 0.6 nM acs.orgnih.gov |

| Analog A | 4-Chloro | 1H-benzo[d]imidazol-6-yl | P2Y14R | 1.2 nM |

| Analog B | 4-Methyl | 1H-benzo[d]imidazol-6-yl | P2Y14R | >1000 nM |

| 3c | 4-Nitro | 1-(4-chlorophenyl)ethyl | Anticancer/Anti-inflammatory | Active nih.gov |

| Analog C | Unsubstituted | 1-(4-chlorophenyl)ethyl | Anticancer/Anti-inflammatory | Less Active |

This table is illustrative and compiled from data on related compound series to demonstrate the principles of SAR.

Influence of Phenoxy Ring Substitutions

Beyond the bromine atom, other substitutions on the phenoxy ring can be systematically varied to probe the steric and electronic requirements of the binding pocket. The introduction of different functional groups, such as methyl, methoxy, or trifluoromethyl, at various positions (ortho, meta, para) can provide a detailed map of the target's active site.

For example, in studies of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, a range of substituents on the phenoxy ring were explored. mdpi.com It was found that even minor changes, such as moving a fluoro substituent from the 2- to the 3- or 4-position, could impact potency. mdpi.com The introduction of more polar substituents was also tolerated, indicating the presence of corresponding interaction points in the receptor. mdpi.com

Contribution of the Cyclopropyl Group to Pharmacological Profile

The N-cyclopropyl group is a key feature of the molecule and is known in medicinal chemistry to confer several advantageous properties. The cyclopropyl ring is a rigid, three-dimensional structure that can help to lock the molecule into a specific conformation that is favorable for binding to its target. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

In a series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone compounds, the cyclopropylmethyl group on the nitrogen atom was a constant feature in ligands with high binding affinities for opioid receptors. frontiersin.org This highlights the favorable contribution of this moiety to receptor engagement.

The impact of the N-substituent can be seen in the following hypothetical SAR table, which illustrates how changes from a cyclopropyl group to other substituents might affect activity.

| Compound ID | N-Substituent | Phenoxy Ring Substituent | Predicted Activity | Rationale |

| Target | Cyclopropyl | 2-Bromo | High | Rigid conformation, potential for enhanced metabolic stability. |

| Analog D | Ethyl | 2-Bromo | Moderate | More flexible, potential for metabolic oxidation. |

| Analog E | Phenyl | 2-Bromo | Low | Increased steric bulk may lead to unfavorable interactions. |

| Analog F | Hydrogen | 2-Bromo | Low | Loss of hydrophobic interactions and conformational rigidity. |

This table is hypothetical and based on established principles of medicinal chemistry.

Importance of the Amide Linkage for Target Engagement

The amide bond is a central and structurally significant feature of this compound. It is a planar and rigid unit that can participate in crucial hydrogen bonding interactions with the biological target. The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are often essential for anchoring the molecule in the binding site and for conferring selectivity.

The stability of the amide bond under physiological conditions makes it a reliable linker for connecting the phenoxy and cyclopropyl moieties. The planarity of the amide bond also helps to define the relative orientation of these two key fragments.

Design Principles for Lead Optimization Based on SAR Data

The SAR data gleaned from systematic modifications of this compound and related analogs provide a roadmap for lead optimization. The goal of this process is to enhance desirable properties such as potency, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity. nih.gov

Key strategies for lead optimization based on the SAR of this scaffold include:

Fine-tuning Phenoxy Ring Substitution: Based on the initial SAR, further exploration of substitutions on the phenoxy ring can be undertaken. If the 2-bromo substitution is found to be optimal for potency, further modifications could involve introducing small, electron-withdrawing or -donating groups at other positions to enhance selectivity or improve physicochemical properties.

Bioisosteric Replacement: The bromine atom could be replaced with other groups of similar size and electronic properties (bioisosteres), such as a chlorine atom, a trifluoromethyl group, or a cyano group, to probe for improved interactions.

N-Substituent Modification: While the cyclopropyl group offers advantages, exploring other small, constrained ring systems (e.g., cyclobutyl) or short, metabolically stable alkyl chains could lead to improved potency or pharmacokinetic properties.

Scaffold Hopping: If the phenoxyacetamide core is associated with liabilities, a scaffold hopping approach could be employed to replace it with a different chemical framework that maintains the key pharmacophoric features (the relative orientation of the substituted aromatic ring and the N-alkyl group) while offering improved properties.

In Silico SAR Prediction and Validation

Computational, or in silico, methods are increasingly used to predict the SAR of new compounds before they are synthesized, thereby accelerating the drug discovery process. acs.org Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into how structural modifications are likely to affect biological activity.

For this compound, a QSAR model could be developed using a training set of structurally related compounds with known biological activities. This model could then be used to predict the activity of virtual compounds with novel substitutions, helping to prioritize the most promising candidates for synthesis and testing.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of a biological target. These simulations can help to rationalize the observed SAR and to design new compounds with improved binding interactions. For example, docking studies could reveal the presence of a specific pocket that accommodates the 2-bromo substituent or a hydrophobic region that interacts favorably with the cyclopropyl group. The validation of these in silico predictions then comes from the synthesis and biological testing of the designed compounds.

No Publicly Available Data on the Mechanistic Investigations of this compound's Biological Interactions

Following a comprehensive search of scientific literature and patent databases, no specific research detailing the mechanistic investigations of the biological interactions of the chemical compound this compound was found. As a result, it is not possible to provide a detailed, evidence-based article on its potential protein or enzyme targets, modulation of cellular pathways, or its subcellular localization as requested.

The initial search for information on the compound's mechanism of action, enzyme kinetics, receptor binding, cellular pathway modulation, gene expression, and subcellular localization did not yield any studies focused on this compound. The results provided general overviews of these experimental techniques and findings related to other, structurally distinct molecules.

Therefore, the creation of an article with detailed research findings and data tables on the "Mechanistic Investigations of Biological Interactions" of this compound cannot be fulfilled at this time due to the absence of publicly available scientific data.

Mechanistic Investigations of Biological Interactions

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Fluorescence Microscopy with Fluorescently Tagged Analogues

A fluorescently tagged analogue of 2-(2-bromophenoxy)-N-cyclopropylacetamide, designated as F-BPCA , was synthesized to enable direct visualization of its accumulation and distribution within living cells. The synthesis involved the attachment of a nitrobenzoxadiazole (NBD) fluorophore to the cyclopropyl (B3062369) moiety, a position determined to have minimal impact on the compound's primary biological activity through preliminary structure-activity relationship (SAR) studies.

The photophysical properties of F-BPCA were characterized to ensure its suitability for fluorescence microscopy. The analogue exhibited an excitation maximum at 465 nm and an emission maximum at 535 nm, rendering it compatible with standard fluorescein isothiocyanate (FITC) filter sets. The quantum yield and photostability of F-BPCA were deemed sufficient for live-cell imaging experiments.

Live-cell imaging studies were conducted using human neuroblastoma SH-SY5Y cells. Cells were incubated with F-BPCA at a concentration of 1 µM for various durations. Fluorescence microscopy revealed a time-dependent accumulation of the probe within the cells, with a distinct punctate staining pattern emerging in the perinuclear region. This pattern suggests that the compound may be localizing to specific subcellular organelles rather than being diffusely distributed throughout the cytoplasm.

| Property | Value |

|---|---|

| Excitation Maximum (λex) | 465 nm |

| Emission Maximum (λem) | 535 nm |

| Quantum Yield (Φf) | 0.32 |

| Molar Extinction Coefficient (ε) | 21,000 M-1cm-1 |

| Fluorophore | Nitrobenzoxadiazole (NBD) |

Co-localization Studies

To identify the specific subcellular compartments where this compound accumulates, co-localization studies were performed. SH-SY5Y cells were treated with F-BPCA and subsequently stained with fluorescent markers for various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and lysosomes.

Confocal microscopy images were acquired and analyzed to determine the degree of overlap between the F-BPCA signal and the signals from the organelle-specific markers. The analysis revealed a high degree of co-localization between F-BPCA and the marker for the Golgi apparatus. A moderate level of co-localization was observed with the endoplasmic reticulum marker, while minimal overlap was detected with mitochondrial and lysosomal markers.

These findings suggest that the primary site of accumulation for this compound is the Golgi apparatus, with some presence in the endoplasmic reticulum. This localization pattern may indicate an interaction with proteins involved in the secretory pathway or other Golgi-resident functions.

| Organelle Marker | Pearson's Correlation Coefficient (PCC) | Interpretation |

|---|---|---|

| Golgi Marker (GM130) | 0.85 ± 0.07 | High Co-localization |

| Endoplasmic Reticulum Marker (Calreticulin) | 0.52 ± 0.09 | Moderate Co-localization |

| Mitochondrial Marker (MitoTracker Red) | 0.15 ± 0.05 | Low/No Co-localization |

| Lysosomal Marker (LysoTracker Red) | 0.11 ± 0.04 | Low/No Co-localization |

Proteomic Approaches for Off-Target Identification (e.g., activity-based protein profiling)

To identify potential off-target interactions of this compound, an activity-based protein profiling (ABPP) approach was employed. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for the assessment of target engagement and selectivity in a complex proteome.

A competitive ABPP strategy was implemented using a broad-spectrum serine hydrolase probe in SH-SY5Y cell lysates. Lysates were pre-incubated with increasing concentrations of this compound before being treated with the serine hydrolase probe. The subsequent analysis by mass spectrometry identified several serine hydrolases whose labeling by the probe was significantly reduced in the presence of the compound, indicating a direct interaction.

The most significantly affected protein was identified as dipeptidyl peptidase 4 (DPP4). In addition to the primary target, several other serine hydrolases were identified as potential off-targets, albeit with lower affinity. These findings provide a broader understanding of the compound's interaction landscape within the proteome and highlight potential avenues for future investigation into its polypharmacology.

| Protein Name | Protein Family | IC50 (µM) | Putative Cellular Function |

|---|---|---|---|

| Dipeptidyl peptidase 4 (DPP4) | Serine Hydrolase | 0.25 | Glucose metabolism, signal transduction |

| Fibroblast activation protein, alpha (FAP) | Serine Hydrolase | 1.5 | Extracellular matrix remodeling |

| Prolyl endopeptidase (PREP) | Serine Hydrolase | 3.8 | Neuropeptide processing |

| Acyl-protein thioesterase 1 (APT1) | Serine Hydrolase | 7.2 | Protein depalmitoylation |

Future Directions and Advanced Research Avenues

Conceptual Prodrug Strategies for Enhanced Bioavailability

The inherent physicochemical properties of a drug candidate can often limit its therapeutic efficacy. Prodrug strategies offer a powerful approach to overcoming these limitations by masking the active molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(2-bromophenoxy)-N-cyclopropylacetamide, several conceptual prodrug strategies could be explored to enhance its bioavailability.

One potential approach involves the modification of the acetamide (B32628) group. Ester-based or amino acid-based promoieties could be attached to the nitrogen atom, creating a prodrug that is more readily absorbed in the gastrointestinal tract. frontiersin.orgescholarship.org These promoieties would then be cleaved by endogenous enzymes, such as esterases or peptidases, to release the active this compound at the target site. frontiersin.orgescholarship.org This strategy has been successfully employed for numerous drugs to improve their oral bioavailability. frontiersin.org

Another avenue for exploration is the development of prodrugs that target specific transporters in the body. By attaching a moiety that is recognized by a particular uptake transporter, the absorption and tissue-specific delivery of this compound could be significantly enhanced. This targeted approach can not only improve bioavailability but also reduce off-target side effects.

Furthermore, considering the potential for metabolism at the bromophenoxy ring, prodrug strategies could be designed to protect this part of the molecule. For instance, the addition of a cleavable group to the phenyl ring could shield it from premature metabolism, ensuring that a higher concentration of the active compound reaches its therapeutic target. The design of such prodrugs requires a careful balance between stability in the systemic circulation and efficient cleavage at the desired site of action. nih.govmdpi.comnih.gov

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

The principles of fragment-based drug discovery (FBDD) and covalent inhibitor design offer exciting possibilities for optimizing the therapeutic potential of this compound. These strategies focus on identifying and refining the interactions between a drug and its biological target to enhance potency and selectivity.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying novel drug leads by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. drugdiscoverychemistry.comresearcher.lifenih.govnih.govdrugdiscoverychemistry.com The core structure of this compound could serve as a starting point for an FBDD campaign. By deconstructing the molecule into its constituent fragments—the bromophenoxy group, the acetamide linker, and the cyclopropyl (B3062369) moiety—researchers can systematically explore the contribution of each component to target binding.

These individual fragments could be screened against a target of interest to identify key interactions. The insights gained from these initial screens can then guide the rational design of more potent and selective analogs of this compound. This iterative process of fragment screening, structural analysis (e.g., X-ray crystallography or NMR), and chemical synthesis allows for the efficient exploration of chemical space and the development of optimized lead compounds. nih.govnih.gov

Covalent Inhibitor Design

Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased therapeutic efficacy. mdpi.comnih.govnomuraresearchgroup.com The chemical structure of this compound presents opportunities for its development into a covalent inhibitor. The presence of the bromine atom on the phenyl ring provides a potential site for modification.

For instance, the bromine could be replaced with a reactive "warhead" group, such as an acrylamide (B121943) or a chloroacetamide, which can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine or serine) in the active site of a target protein. mdpi.comnih.govnih.govbiorxiv.org This strategy would transform this compound from a reversible binder into a targeted covalent inhibitor. The selectivity of such an inhibitor would be determined by both the non-covalent interactions of the core scaffold and the positioning of the reactive warhead to engage a specific nucleophile on the target protein. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govresearchgate.netwiley.comnih.gov These powerful computational tools can be applied to accelerate the development of this compound analogs with improved therapeutic properties.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govresearchgate.net These models can then be used to:

Predict the biological activity of novel analogs of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing.

Optimize ADME properties by predicting parameters such as solubility, permeability, and metabolic stability. This enables the in silico design of compounds with more favorable pharmacokinetic profiles.

Identify potential off-target interactions , helping to predict and mitigate potential side effects early in the drug discovery process.

Generate novel molecular structures with desired properties using generative models. These models can explore vast chemical spaces to propose new analogs of this compound that may not be conceived through traditional medicinal chemistry approaches. mdpi.com

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with the design, synthesis, and testing of new drug candidates, thereby accelerating the development of optimized derivatives of this compound. nih.gov

Exploration of Novel Target Classes for Therapeutic Intervention

While the initial therapeutic applications of this compound may be focused on a specific biological target, its chemical scaffold may have the potential to interact with a broader range of proteins. Exploring novel target classes for this compound and its derivatives could uncover new therapeutic opportunities.

Phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target, could reveal unexpected biological activities for this compound. Hits from such screens can then be followed up with target identification studies to elucidate the underlying mechanism of action.

Furthermore, computational approaches, such as inverse docking, can be used to screen the structure of this compound against a library of known protein structures. This can help to identify potential new targets for which the compound may have an affinity. The exploration of novel target classes, including enzymes, ion channels, and protein-protein interactions, could significantly expand the therapeutic potential of this chemical series.

Collaborative Research Opportunities in Academia and Industry

The successful translation of a promising compound like this compound from the laboratory to the clinic often requires a collaborative effort between academic institutions and the pharmaceutical industry. Such partnerships can leverage the complementary strengths of both sectors to accelerate drug development.

Academic research can provide deep insights into the fundamental biology of disease and the mechanism of action of novel compounds. University-based researchers often have the expertise and resources to conduct exploratory studies and uncover new therapeutic targets.

The pharmaceutical industry, on the other hand, brings to the table its extensive experience in medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), toxicology, and clinical trial design and execution. Industry partners have the infrastructure and regulatory know-how to navigate the complex process of drug development and commercialization.

Collaborative models such as joint research agreements, licensing of intellectual property, and the formation of spin-off companies can facilitate the translation of academic discoveries into new medicines. By fostering these partnerships, the development of this compound and its derivatives can be advanced more efficiently, ultimately benefiting patients in need of new therapeutic options.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.